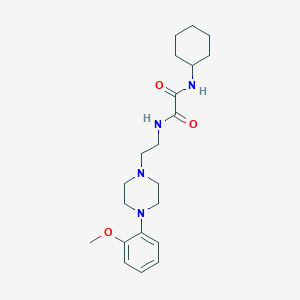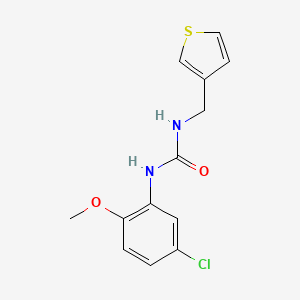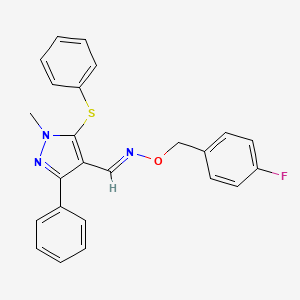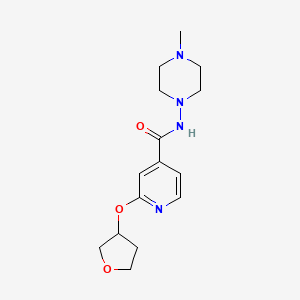
4-Chloro-6-fluoro-2,3-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-6-fluoro-2,3-dimethylquinoline is a chemical compound with the molecular formula C11H9ClFN . It has a molecular weight of 209.65 . This compound is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-2,3-dimethylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 4th position by a chlorine atom, at the 6th position by a fluorine atom, and at the 2nd and 3rd positions by methyl groups .Scientific Research Applications
Interactions with Human Serum Albumin
A study focused on fluorodihydroquinazolin derivatives, similar in structure to 4-Chloro-6-fluoro-2,3-dimethylquinoline, demonstrated their ability to bind to human serum albumin (HSA). These interactions can induce conformation and secondary structure changes in HSA, highlighting the potential of fluorine-substituted compounds in modifying protein behavior, which is crucial for drug design and development (Wang et al., 2016).
Synthesis Methods
Research on the synthesis of 2-fluoroquinoline and 2,6-difluoropyridine, compounds closely related to 4-Chloro-6-fluoro-2,3-dimethylquinoline, by treating corresponding chloro-compounds with anhydrous potassium fluoride, demonstrates the versatility of halogen exchange in creating fluorinated compounds. This method provides a pathway for synthesizing a variety of fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals (Hamer et al., 2010).
Molecular Interactions and Hybridization
Studies on oligoamides of chloro- and fluoro-substituted quinoline demonstrate their ability to form double helical structures and undergo cross-hybridization. These findings are significant for the development of novel materials and understanding the molecular basis of self-assembly processes, which could lead to advancements in nanotechnology and material science (Gan et al., 2010).
Potential Anticancer Applications
The synthesis and evaluation of 4-aminoquinoline derivatives, which include structures similar to 4-Chloro-6-fluoro-2,3-dimethylquinoline, have shown potent cytotoxic effects on human breast tumor cell lines. This indicates the potential of such compounds in developing new anticancer agents (Zhang et al., 2007).
Antioxidative or Prooxidative Effects
Research on 4-hydroxyquinoline derivatives has investigated their antioxidative and prooxidative effects against free-radical-initiated hemolysis of erythrocytes. Understanding the balance between these effects is crucial for developing therapeutic agents with minimized side effects (Liu et al., 2002).
properties
IUPAC Name |
4-chloro-6-fluoro-2,3-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN/c1-6-7(2)14-10-4-3-8(13)5-9(10)11(6)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAAHINMYSWZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2,3-dimethylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2663922.png)

![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2663926.png)


![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2663936.png)


![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2663941.png)

